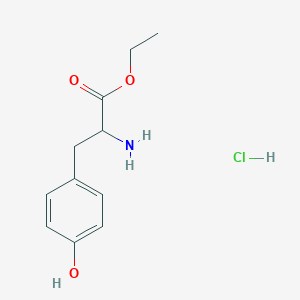

Dl-Tyrosine ethyl ester hydrochloride, 95% (H-DL-Tyr-OEt.HCl)

説明

Dl-Tyrosine ethyl ester hydrochloride is a chemical compound with the CAS Number: 5619-08-9 . It has a molecular weight of 245.71 . The compound is a white powder and is often used in laboratory settings .

Physical And Chemical Properties Analysis

Dl-Tyrosine ethyl ester hydrochloride is a white powder with a melting point of 165-171°C . It should be stored at 0-8°C .科学的研究の応用

Enzymatic Reactions and Optical Resolution

DL-Tyrosine ethyl ester hydrochloride plays a crucial role in enzymatic reactions, particularly in the optical resolution of amino acid esters. It is used in the enantiospecific hydrolysis of amino acid esters in organic solvents, often with α-chymotrypsin as a catalyst. This process results in the production of L-tyrosine with high optical purity, a significant outcome for various biochemical and pharmacological applications (Tomiuchi, Ohshima, & Kise, 1992).

Polymer and Material Science

DL-Tyrosine ethyl ester hydrochloride is utilized in the synthesis and characterization of polymers. These polymers are derived from tyrosine, with applications in drug delivery, surface modifications, and medical device coatings. The natural amino acid L-tyrosine, from which DL-Tyrosine ethyl ester is derived, is a key component in designing biodegradable polymers, highlighting its significance in material science and engineering (Bourke & Kohn, 2003).

Nanotechnology and Surface Patterning

In the field of nanotechnology, DL-Tyrosine ethyl ester hydrochloride is used for nanopatterning on surfaces. It is polymerized by enzymes like horseradish peroxidase to create biocompatible conducting circuitry with nanoscale features. This application is critical in developing new technologies at the nano-scale, particularly in creating patterns and structures for various scientific and industrial purposes (Xu & Kaplan, 2004).

Prodrug Development

Tyrosine alkyl esters, including DL-Tyrosine ethyl ester, are used as prodrugs for L-tyrosine. The solid-state properties of these compounds are critical for understanding and improving drug delivery systems. The stability and hydrolysis rates of these esters make them potential candidates in prodrug design, enhancing the delivery and efficacy of pharmaceuticals (Nicolaï et al., 2011).

Enzymatic Polymerization and Structural Analysis

DL-Tyrosine ethyl ester hydrochloride is instrumental in the enzymatic polymerization of tyrosine derivatives, leading to the production of poly(tyrosines) with varied structures. The resulting polymers have diverse applications in biomedicine and biotechnology, owing to their solubility and structural properties (Fukuoka et al., 2002).

作用機序

Target of Action

DL-Tyrosine ethyl ester hydrochloride, also known as H-DL-Tyr-OEt.HCl, is a derivative of the amino acid tyrosine . The primary targets of this compound are likely to be the same as those of tyrosine, which include enzymes involved in the synthesis of important neurotransmitters such as dopamine .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes that convert tyrosine into these neurotransmitters . As a prodrug, it is designed to improve the bioavailability of tyrosine . Once inside the body, it is hydrolyzed to release tyrosine, which can then be utilized in various biochemical reactions .

Biochemical Pathways

The released tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, stress response, and the functioning of the autonomic nervous system .

Pharmacokinetics

As a prodrug, DL-Tyrosine ethyl ester hydrochloride is designed to improve the pharmacokinetic properties of tyrosine. It is expected to have better absorption and stability compared to tyrosine . Once absorbed, it is hydrolyzed to release tyrosine, which can then be distributed throughout the body and metabolized .

Result of Action

The primary result of the action of DL-Tyrosine ethyl ester hydrochloride is the increased availability of tyrosine in the body. This can lead to increased synthesis of neurotransmitters, potentially influencing mood and cognitive function . The specific effects can vary depending on individual factors such as the person’s overall health, genetic factors, and the presence of other substances in the body .

Action Environment

The action, efficacy, and stability of DL-Tyrosine ethyl ester hydrochloride can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the rate of hydrolysis of the compound . Additionally, factors such as diet, the presence of other medications, and individual metabolic differences can also influence the compound’s action .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment and ensuring adequate ventilation when handling Dl-Tyrosine ethyl ester hydrochloride . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of contact, immediate medical attention is advised .

特性

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275667 | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Tyrosine ethyl ester hydrochloride | |

CAS RN |

4089-07-0, 5619-08-9 | |

| Record name | L-Tyrosine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine ethyl ester hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)

![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)